molecular formula C13H4N4O9 B14561326 1,3,6,8-Tetranitro-9H-fluoren-9-one CAS No. 61735-42-0

1,3,6,8-Tetranitro-9H-fluoren-9-one

Cat. No.: B14561326
CAS No.: 61735-42-0
M. Wt: 360.19 g/mol
InChI Key: OYMYMKILUIWAPX-UHFFFAOYSA-N
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Description

1,3,6,8-Tetranitro-9H-fluoren-9-one is a highly nitrated derivative of fluorenone. This compound is characterized by the presence of four nitro groups attached to the fluorenone core. It is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3,6,8-tetranitro-9H-fluoren-9-one typically involves the nitration of fluorenone. The process includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,6,8-Tetranitro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,6,8-Tetranitro-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,6,8-tetranitro-9H-fluoren-9-one involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

1,3,6,8-Tetranitro-9H-fluoren-9-one can be compared with other nitrated fluorenone derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of nitro groups, which imparts distinct reactivity and applications.

Properties

CAS No.

61735-42-0

Molecular Formula

C13H4N4O9

Molecular Weight

360.19 g/mol

IUPAC Name

1,3,6,8-tetranitrofluoren-9-one

InChI

InChI=1S/C13H4N4O9/c18-13-11-7(1-5(14(19)20)3-9(11)16(23)24)8-2-6(15(21)22)4-10(12(8)13)17(25)26/h1-4H

InChI Key

OYMYMKILUIWAPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C2=O)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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